molecular formula C5H6IN3OS B11729203 6-Amino-5-iodo-2-(methylthio)pyrimidin-4-ol

6-Amino-5-iodo-2-(methylthio)pyrimidin-4-ol

Cat. No.: B11729203
M. Wt: 283.09 g/mol
InChI Key: WJGZGDCEUQBGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-iodo-2-(methylthio)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of an amino group at position 6, an iodine atom at position 5, a methylthio group at position 2, and a hydroxyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-iodo-2-(methylthio)pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrimidine ring. This can be achieved through the reaction of a β-dicarbonyl compound with guanidine or its derivatives under acidic or basic conditions.

    Introduction of Functional Groups: The introduction of the iodine atom at position 5 can be accomplished through iodination reactions using reagents such as iodine or N-iodosuccinimide (NIS). The methylthio group at position 2 can be introduced via nucleophilic substitution reactions using methylthiolating agents like methylthiolate salts.

    Amination and Hydroxylation: The amino group at position 6 can be introduced through nucleophilic substitution reactions using ammonia or amines. The hydroxyl group at position 4 can be introduced through hydroxylation reactions using oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-iodo-2-(methylthio)pyrimidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group at position 4 can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iodine atom at position 5 can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group at position 6 and the methylthio group at position 2 can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Ammonia (NH₃), Methylthiolate salts (CH₃S⁻)

Major Products Formed

    Oxidation: Formation of a carbonyl group at position 4

    Reduction: Replacement of the iodine atom with a hydrogen atom

    Substitution: Formation of substituted derivatives at positions 2 and 6

Scientific Research Applications

6-Amino-5-iodo-2-(methylthio)pyrimidin-4-ol has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: It can be used as a probe to study biological processes involving pyrimidine derivatives, such as DNA and RNA synthesis.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-5-iodo-2-(methylthio)pyrimidin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of functional groups like the amino, iodine, and methylthio groups allows it to form specific interactions with these targets, leading to modulation of their activity. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exhibiting antiviral or anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-(methylthio)pyrimidin-4-ol: Lacks the iodine atom at position 5.

    5-Iodo-2-(methylthio)pyrimidin-4-ol: Lacks the amino group at position 6.

    6-Amino-5-iodo-4-hydroxypyrimidine: Lacks the methylthio group at position 2.

Uniqueness

6-Amino-5-iodo-2-(methylthio)pyrimidin-4-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodine atom enhances its potential as a radiolabeled compound for imaging studies, while the amino and methylthio groups contribute to its versatility in chemical synthesis and biological interactions.

Properties

Molecular Formula

C5H6IN3OS

Molecular Weight

283.09 g/mol

IUPAC Name

4-amino-5-iodo-2-methylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C5H6IN3OS/c1-11-5-8-3(7)2(6)4(10)9-5/h1H3,(H3,7,8,9,10)

InChI Key

WJGZGDCEUQBGQC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C(=O)N1)I)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.